Benz(a)anthracen-8-ol
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Overview
Description
Benz(a)anthracen-8-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the eighth carbon atom of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter. This compound is of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants such as tobacco smoke and industrial emissions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracen-8-ol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications and potential health hazards. it can be produced on a small scale for research purposes using similar synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benz(a)anthracen-8-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a carcinogen and its interactions with cellular components.
Medicine: Studied for its potential use in developing anti-cancer drugs and understanding the mechanisms of carcinogenesis.
Industry: Used in research related to environmental pollution and the development of methods for detecting and mitigating PAH contamination
Mechanism of Action
The mechanism of action of benz(a)anthracen-8-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The compound’s effects are mediated through oxidative stress, disruption of cellular signaling pathways, and interference with normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxyl group.
Anthracene: A simpler PAH with three fused benzene rings.
Phenanthrene: Another PAH with three fused benzene rings but a different ring arrangement
Uniqueness
Benz(a)anthracen-8-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and biological activity compared to its parent compound, benz(a)anthracene. The hydroxyl group makes it more polar and increases its potential for forming hydrogen bonds, affecting its interactions with biological molecules and its environmental behavior .
Properties
CAS No. |
34501-23-0 |
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Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-8-ol |
InChI |
InChI=1S/C18H12O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,19H |
InChI Key |
YZKDOJDRVFVRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)O |
Origin of Product |
United States |
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